2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
Overview
Description
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] is a chemical compound with the empirical formula C12H15NO . It is a solid substance and is part of the heterocyclic building blocks category .
Synthesis Analysis
While specific synthesis methods for 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] were not found, spiropyrans, a family of compounds to which it belongs, are known to be synthesized through various methods . The transformation of spiropyran molecules from the cyclic (SP) to the opened merocyanine (MC) form can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium, and even by mechanical stress .Molecular Structure Analysis
The molecular structure of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] can be represented by the SMILES stringC1CC2(CCO1)CNc3ccccc23
. The InChI representation is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2
. Physical And Chemical Properties Analysis
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] is a solid substance . Its molecular weight is 189.25 . The compound should be stored in a sealed and dry environment at 2-8°C .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- The compound has been synthesized through a one-pot, three-component condensation reaction, demonstrating its versatility in chemical synthesis (Rahmati, Kenarkoohi, & Khavasi, 2012).
- It is involved in reactions with nitrogen binucleophiles to form various functional derivatives, highlighting its adaptability in creating fused analogs and spiro derivatives (Andina & Andin, 2016).
- Spiro[indoline-3,4'-piperidine]-2-ones, related to the target compound, have been synthesized and found effective as c-Met/ALK inhibitors, demonstrating the compound's potential in pharmacological applications (Li et al., 2013).
Structural and Spectral Studies
- The structural properties of derivatives of this compound have been studied using X-ray crystallography, revealing details about their molecular arrangement and potential applications in materials science (Sharma et al., 2016).
- The molecular and crystalline structures of neutral spiropyran derivatives, closely related to the compound , have been explored for their use in polyfunctional materials (Aldoshin, 2005).
Green Chemistry and Environmental Applications
- Derivatives of the compound have shown potential as corrosion inhibitors, suggesting applications in industrial and environmental chemistry (Gupta et al., 2018).
- Its use in green synthesis methods further underscores its role in environmentally friendly chemical processes (Rao & Hussain, 2021).
Photographic and Photochromic Properties
- Research into photochromic spiropyrans with indoline moieties, closely related to the target compound, has uncovered their applications in photographic systems and materials science (El-zohry et al., 2008).
Enantioselective Synthesis
- The compound's derivatives have been used in the enantioselective construction of spirocyclic oxindole derivatives, showing its significance in stereochemical applications in organic synthesis (Zhu et al., 2016).
Regioselective Synthesis
- Its derivatives have been synthesized via regioselective methods, indicating its utility in precise chemical synthesis (Tripathi, 2019).
Potential in Photochromic Systems
- Research on derivatives of 1,3,3-trimethylspiro[indoline-2,2'-benzopyran] exhibits potential applications in photoreversible photographic systems and materials science (Shimizu, Kokado, & Inoue, 1969).
Safety And Hazards
properties
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-oxane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIERQJCKUDMMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730740 | |
Record name | 1,2-Dihydrospiro[indole-3,4'-oxane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] | |
CAS RN |
859164-46-8 | |
Record name | 1,2-Dihydrospiro[indole-3,4'-oxane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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